molecular formula C20H28O4 B7899879 5-[2-(Furan-3-YL)ethyl]-8A-(hydroxymethyl)-5,6-dimethyl-3,4,4A,6,7,8-hexahydronaphthalene-1-carboxylic acid

5-[2-(Furan-3-YL)ethyl]-8A-(hydroxymethyl)-5,6-dimethyl-3,4,4A,6,7,8-hexahydronaphthalene-1-carboxylic acid

Cat. No. B7899879
M. Wt: 332.4 g/mol
InChI Key: PHKSUFCCGLWIMC-UHFFFAOYSA-N
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Description

5-[2-(furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid is a diterpenoid.
5-[2-(Furan-3-YL)ethyl]-8A-(hydroxymethyl)-5,6-dimethyl-3,4,4A,6,7,8-hexahydronaphthalene-1-carboxylic acid is a natural product found in Dodonaea viscosa and Laennecia sophiifolia with data available.

Scientific Research Applications

  • Synthesis of Labdane-type Diterpenoids : Research by Reuvers, Wijnberg, and Groot (2010) focused on the stereoselective synthesis of a related compound, which is an intermediate in the total synthesis of diterpene mono- and di-lactones. This synthesis route involves multiple steps, including methylation, reduction, lactonization, and more (Reuvers, Wijnberg, & Groot, 2010).

  • Biological Activity Against Cancer Cells and Bacteria : A study by Phutdhawong et al. (2019) investigated the biological activities of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and its derivatives. One derivative demonstrated significant cytotoxicity against cancer cell lines and moderate activity against bacteria (Phutdhawong et al., 2019).

  • Isolation of Diterpenoids from Leonurus japonicus : Liu et al. (2014) isolated two new labdane-type diterpenoids from the herb of Leonurus japonicus, demonstrating the potential medicinal and chemical significance of such compounds (Liu et al., 2014).

  • New Synthetic Approaches : Research by Arrault et al. (2001) described a one-step synthesis method for related compounds, highlighting the evolving methodologies in synthesizing complex organic structures (Arrault et al., 2001).

  • Enzyme-catalyzed Oxidation for Polymer Production : Dijkman, Groothuis, and Fraaije (2014) focused on the enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA), a key step in the production of biobased polymers (Dijkman, Groothuis, & Fraaije, 2014).

  • Analytical and Spectral Study of Furan Ring Containing Organic Ligands : Patel (2020) conducted a study focusing on the synthesis, characterization, and antimicrobial activity of furan ring-containing organic ligands, highlighting the importance of these compounds in medicinal chemistry (Patel, 2020).

properties

IUPAC Name

5-[2-(furan-3-yl)ethyl]-8a-(hydroxymethyl)-5,6-dimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-14-6-10-20(13-21)16(18(22)23)4-3-5-17(20)19(14,2)9-7-15-8-11-24-12-15/h4,8,11-12,14,17,21H,3,5-7,9-10,13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKSUFCCGLWIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C1(C)CCC3=COC=C3)CCC=C2C(=O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(Furan-3-YL)ethyl]-8A-(hydroxymethyl)-5,6-dimethyl-3,4,4A,6,7,8-hexahydronaphthalene-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[2-(Furan-3-YL)ethyl]-8A-(hydroxymethyl)-5,6-dimethyl-3,4,4A,6,7,8-hexahydronaphthalene-1-carboxylic acid
Reactant of Route 2
5-[2-(Furan-3-YL)ethyl]-8A-(hydroxymethyl)-5,6-dimethyl-3,4,4A,6,7,8-hexahydronaphthalene-1-carboxylic acid
Reactant of Route 3
5-[2-(Furan-3-YL)ethyl]-8A-(hydroxymethyl)-5,6-dimethyl-3,4,4A,6,7,8-hexahydronaphthalene-1-carboxylic acid
Reactant of Route 4
5-[2-(Furan-3-YL)ethyl]-8A-(hydroxymethyl)-5,6-dimethyl-3,4,4A,6,7,8-hexahydronaphthalene-1-carboxylic acid
Reactant of Route 5
5-[2-(Furan-3-YL)ethyl]-8A-(hydroxymethyl)-5,6-dimethyl-3,4,4A,6,7,8-hexahydronaphthalene-1-carboxylic acid
Reactant of Route 6
5-[2-(Furan-3-YL)ethyl]-8A-(hydroxymethyl)-5,6-dimethyl-3,4,4A,6,7,8-hexahydronaphthalene-1-carboxylic acid

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